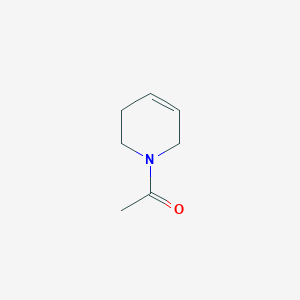

1-(3,6-Dihydropyridin-1(2h)-yl)ethanone

Description

1-(3,6-Dihydropyridin-1(2H)-yl)ethanone is a bicyclic compound featuring a partially unsaturated pyridine ring fused with an acetyl group. Its structure serves as a versatile scaffold in medicinal chemistry and materials science due to its ability to undergo diverse functionalization. Key applications include intermediates in drug synthesis (e.g., anti-cancer agents) and precursors for cross-coupling reactions .

Properties

IUPAC Name |

1-(3,6-dihydro-2H-pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(9)8-5-3-2-4-6-8/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGMZJSGTOBOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299464 | |

| Record name | 1-(3,6-dihydropyridin-1(2h)-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18513-75-2 | |

| Record name | NSC130980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,6-dihydropyridin-1(2h)-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydropyridin-1(2H)-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,6-dihydropyridine with ethanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dihydropyridin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Saturated dihydropyridine compounds.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

The compound "1-(3,6-Dihydropyridin-1(2h)-yl)ethanone" and its derivatives have various applications in chemical synthesis and medicinal chemistry . This compound, also referred to as 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone, is used as a reagent in chemical reactions .

Chemical Synthesis

- Reagent for chemical reactions 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone acts as a reactant in chemical processes. For example, it participates in the synthesis of pyridin-2-ylamine derivatives .

Potential Therapeutic Applications

While specific applications of this compound, are not explicitly detailed in the provided search results, dihydropyridines and related heterocyclic compounds have shown potential in treating various diseases .

- Metalloproteinase inhibitors Compounds with a similar structure may act as metalloproteinase inhibitors, useful in treating conditions mediated by MMP12 and MMP9, such as asthma, COPD, arthritis, atherosclerosis, cancer, and periodontal disease .

- Treatment of obstructive airway diseases Derivatives can be used in the manufacture of medications for treating obstructive airway diseases like asthma or COPD .

- Carcinogenic hazards Further research into heterocyclic amines is needed to assess potential carcinogenic risks .

Safety and Toxicological Data

Mechanism of Action

The mechanism of action of 1-(3,6-Dihydropyridin-1(2H)-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Dihydropyridine Ring

Hydroxy and Alkyl Substituents

- Used in cobalt-catalyzed hydroboration reactions for borylation .

- 1-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)ethanone (): A phenyl group at position 4 increases steric bulk and aromatic π-stacking interactions. Relevant in catalytic hydrogenation studies .

Boron-Containing Derivatives

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone (): The boronate ester enables Suzuki-Miyaura cross-coupling reactions, critical for synthesizing biaryl structures in pharmaceuticals. Molecular weight: 251.14; purity ≥98% .

- Trifluoro Derivative ():

Thioxo and Halogenated Derivatives

- 1-(2-Thioxo-3,6-dihydro-1(2H)-pyridinyl)ethanone (): Thioxo group at position 2 increases electron density, influencing redox properties. Boiling point: 232°C (calculated); density: 1.212 g/cm³ .

- 1-(5,6-Dichloropyridin-3-yl)ethanone (): Chlorine atoms enhance lipophilicity and resistance to metabolic degradation. Molecular weight: 204.05; CAS: 120800-05-7 .

Physicochemical Properties

| Property | Base Compound | Boronate Ester Derivative | Thioxo Derivative |

|---|---|---|---|

| Molecular Weight | 137.14* | 251.14 | 155.22 |

| Boiling Point (°C) | - | - | 232.16 (calc.) |

| Solubility | Moderate | Low (non-polar solvents) | High (polar) |

| Key Functional Groups | Acetyl | Boronate ester | Thioxo |

*Calculated based on molecular formula C₇H₉NO.

Biological Activity

1-(3,6-Dihydropyridin-1(2H)-yl)ethanone, a compound characterized by its unique dihydropyridine structure, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 125.12 g/mol. The compound features a dihydropyridine ring which is known to exhibit various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the dihydropyridine scaffold. For instance, analogs of piperlongumine, which include the 5,6-dihydropyridin-2(1H)-one unit, have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to this scaffold can enhance its antiproliferative effects. Notably, compounds lacking the dihydropyridine unit exhibited markedly lower cytotoxicity, underscoring its importance as a pharmacophore in cancer therapy .

Table 1: Cytotoxicity of Dihydropyridine Analogues

| Compound | IC50 (μM) A549 | IC50 (μM) SKOV3 |

|---|---|---|

| Piperlongumine | 30 | >200 |

| Analog 1k | 115.2 | >200 |

The anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to redox imbalance and apoptosis in cancer cells. Studies have shown that treatment with piperlongumine resulted in significant loss of mitochondrial membrane potential (MMP), indicating a pro-apoptotic effect .

Neuroprotective Effects

In addition to anticancer properties, compounds similar to this compound have been explored for their neuroprotective effects. Research on Kv1.3 potassium channel blockers has revealed that certain dihydropyridine derivatives can modulate immune responses and potentially treat autoimmune diseases such as multiple sclerosis .

Study on Kv1.3 Blockers

A study focusing on Kv1.3 blockers identified several dihydropyridine derivatives that demonstrated significant immunomodulatory effects in animal models. These compounds were effective in reducing symptoms of experimental autoimmune encephalomyelitis (EAE), suggesting that they may hold therapeutic potential for treating neuroinflammatory conditions .

Anti-Fibrotic Activity

Another area of investigation has been the anti-fibrotic properties of related compounds. Certain derivatives exhibited inhibitory effects on collagen expression in hepatic stellate cells, indicating potential applications in liver fibrosis treatment .

Table 2: Anti-Fibrotic Activity of Dihydropyridine Derivatives

| Compound | IC50 (μM) HSC-T6 |

|---|---|

| Compound 12m | 45.69 |

| Compound 12q | 45.81 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.